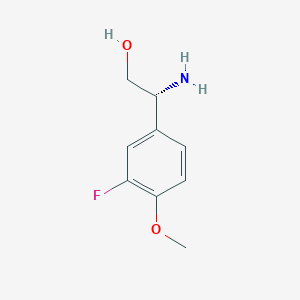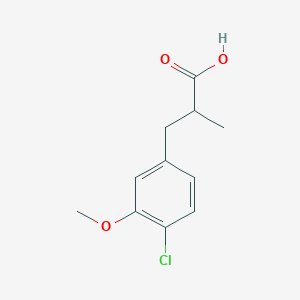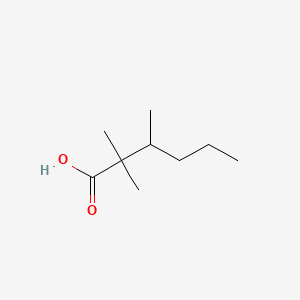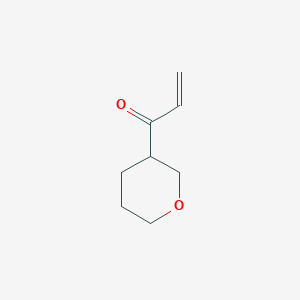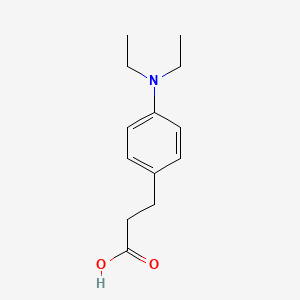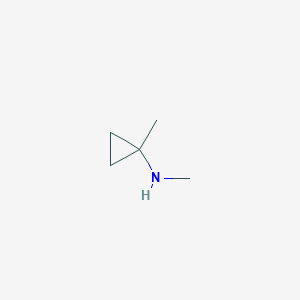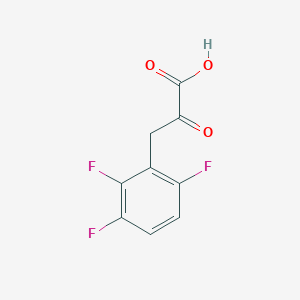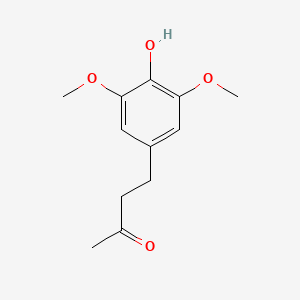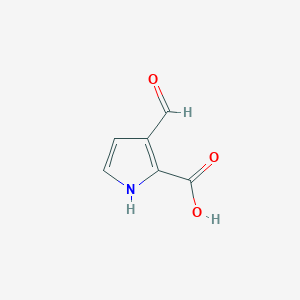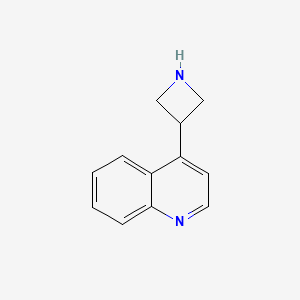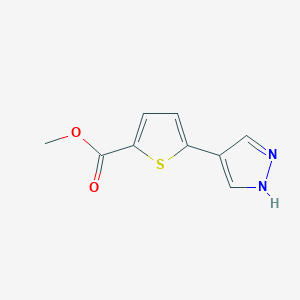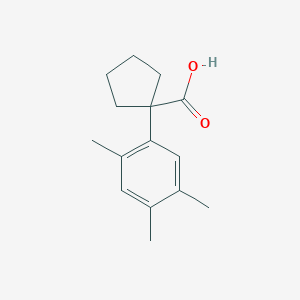
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2,4,5-trimethylphenyl group
Méthodes De Préparation
The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cycloaddition reactions or the reduction of cyclopentene derivatives.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a trifluoromethyl group instead of the trimethylphenyl group, which can significantly alter its chemical and physical properties.
Cyclopentane-1-carboxylic acid: Lacks the aromatic substitution, making it less complex and potentially less versatile in applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(2,4,5-trimethylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-8-12(3)13(9-11(10)2)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
Clé InChI |
CBQLAPKXQAIXLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2(CCCC2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



